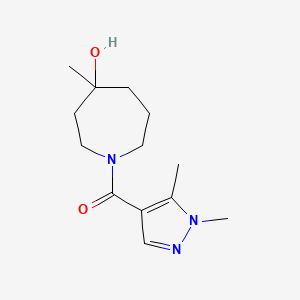![molecular formula C13H16ClNO3 B6644969 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPA is a derivative of naproxen and has been synthesized using various methods, including the Mannich reaction and the Steglich esterification.
Mécanisme D'action
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it is important to note that this compound is a relatively new compound and has not been extensively studied in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid. One area of interest is its potential use as a radioprotective agent. This compound has been shown to protect against radiation-induced damage in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in both animal and human studies. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer should be investigated.
Conclusion
This compound is a promising compound that has shown potential therapeutic applications as an anti-inflammatory and analgesic agent, as well as an antitumor agent. Its mechanism of action involves the inhibition of COX-2 and the induction of apoptosis in cancer cells. While further research is needed to determine its optimal dosage and administration route, this compound has several advantages for lab experiments, including its low toxicity and high solubility in water. With continued research, this compound may prove to be a valuable tool in the treatment of inflammation, pain, and cancer.
Méthodes De Synthèse
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid can be synthesized using the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a ketone. In the case of this compound, the amine used is isobutylamine, the ketone is 4-chloro-2-methylbenzoyl chloride, and formaldehyde is used as a source of the methylene group. The Steglich esterification method can also be used to synthesize this compound by reacting naproxen with 4-chloro-2-methylbenzoyl chloride and isobutylamine.
Applications De Recherche Scientifique
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent. It has also been investigated for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as a radioprotective agent.
Propriétés
IUPAC Name |
2-[(4-chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)15(7-12(16)17)13(18)11-5-4-10(14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUJPGVZYGFYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)








![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
